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Compound of Interest

Compound Name: 2-Bromophenylacetone

Cat. No.: B139218

This guide provides a comprehensive overview of 2-Bromophenylacetone (also known as 1-
(2-bromophenyl)propan-2-one), a key organic intermediate. Tailored for researchers, scientists,
and professionals in drug development, this document delves into its core physical and
chemical properties, outlines detailed synthetic and analytical methodologies, and discusses its
reactivity and applications, ensuring a thorough understanding grounded in scientific literature.

Core Molecular Profile and Physicochemical
Properties

2-Bromophenylacetone is an aromatic ketone distinguished by a bromine atom on the ortho
position of the phenyl ring. This substitution pattern imparts specific reactivity and physical
characteristics that are crucial for its role in synthetic chemistry.

Chemical Identity

e |IUPAC Name: 1-(2-bromophenyl)propan-2-one[1][2][3][4]

e Synonyms: (2-Bromophenyl)acetone, 1-Acetonyl-2-bromobenzene, o-bromo benzyl methyl
ketone[2][3][4]

e CAS Number: 21906-31-0[1][2][3][4]
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e Molecular Formula: CoHeBrO[1][2][3][4]

e Molecular Weight: 213.07 g/mol [2]

Physical Properties

The physical state and solubility are paramount for designing reaction setups and purification
protocols. 2-Bromophenylacetone is typically a clear, colorless to pale yellow liquid under
standard conditions.[1][5] Its properties are summarized in the table below.

Property Value Source(s)
Appearance Clear colorless to yellow liquid [11[5]
Boiling Point 238-240 °C (estimated) [5]

Density 1.384 g/cm3 (estimated) [5]
Refractive Index (n2°/D) 1.5575 to 1.5595 [1]

Flash Point 72.5°C [5]

Soluble in chloroform, ethyl
Solubility acetate, methanol, ethanol,
and dichloromethane.[5][6]

Synthesis and Mechanistic Insight

The primary route to 2-Bromophenylacetone involves the a-bromination of a suitable ketone
precursor. Understanding the mechanism is key to controlling the reaction and optimizing yield.

Synthetic Pathway: a-Bromination of 1-phenylpropan-2-
one

The synthesis of a-bromo ketones is a cornerstone reaction in organic chemistry. It typically
proceeds via an acid-catalyzed enol intermediate, which then acts as a nucleophile to attack
molecular bromine.
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// Nodes Start [label="1-phenylpropan-2-one\n(Phenylacetone)", shape=ellipse,
fillcolor="#FBBC05"]; Reagents [label="Brz\nAcetic Acid (catalyst)", shape=cds,
fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate [label="Enol Intermediate",
shape=box, style="rounded,filled,dashed", fillcolor="#FFFFFF"]; Product [label="1-(2-
bromophenyl)propan-2-one\n(2-Bromophenylacetone)", shape=ellipse, fillcolor="#34A853",
fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup &\nPurification", shape=parallelogram,
fillcolor="#4285F4", fontcolor="#FFFFFF"];

I/l Edges Start -> Reagents [label="Reaction", arrowhead=vee]; Reagents -> Intermediate
[label="Enolization", style=dashed, arrowhead=normal]; Intermediate -> Product
[label="Bromination", arrowhead=vee]; Product -> Workup [label="Isolation", arrowhead=vee]; }

Synthesis workflow for 2-Bromophenylacetone.

Detailed Experimental Protocol

This protocol is a representative procedure based on standard methods for a-bromination of
ketones.

Materials:

1-phenylpropan-2-one (Phenylacetone)

e Bromine (Brz)

» Glacial Acetic Acid

e Sodium Bicarbonate (NaHCOs) solution, saturated
e Sodium Thiosulfate (Na2S20s3) solution, 10%
 Brine (saturated NaCl solution)

¢ Anhydrous Magnesium Sulfate (MgSOa)

e Dichloromethane (CH2Cl2)

Procedure:

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b139218?utm_src=pdf-body
https://www.benchchem.com/product/b139218?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b139218?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

 In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and
a reflux condenser connected to a gas trap (to neutralize HBr fumes), dissolve 1-
phenylpropan-2-one (1 eq.) in glacial acetic acid.

e Cool the flask in an ice bath.

e Slowly add a solution of bromine (1 eq.) in glacial acetic acid from the dropping funnel over
30-60 minutes with continuous stirring. Maintain the temperature below 10 °C. The
disappearance of the red bromine color indicates its consumption.

» After the addition is complete, allow the mixture to warm to room temperature and stir for an
additional 2-3 hours, or until TLC analysis indicates the complete consumption of the starting
material.

e Pour the reaction mixture slowly into a beaker of ice-cold water.
o Extract the aqueous mixture with dichloromethane (3x volumes).

o Combine the organic layers and wash sequentially with water, 10% sodium thiosulfate
solution (to remove unreacted bromine), saturated sodium bicarbonate solution (to neutralize
acetic acid), and finally with brine.

o Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent
under reduced pressure using a rotary evaporator.

e The crude product can be purified by vacuum distillation or column chromatography on silica
gel to yield pure 1-(2-bromophenyl)propan-2-one.

Chemical Reactivity and Synthetic Utility

As an a-bromo ketone, 2-Bromophenylacetone is a versatile electrophilic building block. Its
reactivity is dominated by the presence of the carbonyl group and the adjacent carbon-bromine
bond.

Nucleophilic Substitution

The carbon atom bearing the bromine is highly susceptible to attack by a wide range of
nucleophiles (e.g., amines, thiols, cyanides), displacing the bromide ion. This Sn2 reaction is a
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fundamental transformation for introducing new functional groups and building molecular
complexity. For instance, reaction with a primary amine can lead to a-amino ketones, which are
precursors to various heterocyclic compounds.

Elimination Reactions

In the presence of a non-nucleophilic base, 2-Bromophenylacetone can undergo
dehydrobromination via an E2 elimination pathway to yield the corresponding a,3-unsaturated
ketone. This is a powerful method for introducing carbon-carbon double bonds in conjugation
with a carbonyl group.

Favorskii Rearrangement

A hallmark reaction of a-halo ketones with enolizable o'-hydrogens is the Favorskii
rearrangement.[7][8][9] When treated with a strong base (e.g., sodium hydroxide or alkoxides),
2-Bromophenylacetone can rearrange to form a carboxylic acid derivative. The mechanism is
thought to proceed through a cyclopropanone intermediate, which is then opened by the
nucleophilic attack of the base.[9][10][11] This rearrangement offers a pathway to skeletal
reorganization and is a valuable tool in complex synthesis.

// Nodes Start [label="a-Bromo Ketone\n(2-Bromophenylacetone)", shape=ellipse,
fillcolor="#FBBC05"]; Base [label="Base (e.g., RO™)", shape=cds, fillcolor="#EA4335",
fontcolor="#FFFFFF"]; Enolate [label="Enolate Formation\n(at a' position)", shape=box,
style="roundedfilled,dashed", fillcolor="#FFFFFF"]; Cyclopropanone
[label="Cyclopropanone\nintermediate", shape=diamond, style="filled,dashed",
fillcolor="#FFFFFF"]; Attack [label="Nucleophilic Attack\nby Base", shape=box,
style="rounded,filled,dashed", fillcolor="#FFFFFF"]; Carbanion [label="Ring Opening to\nStable
Carbanion", shape=box, style="rounded,filled,dashed", fillcolor="#FFFFFF"]; Product
[label="Carboxylic Acid\nDerivative (Ester/Acid)", shape=ellipse, fillcolor="#34A853",
fontcolor="#FFFFFF"];

/l Edges Start -> Enolate [label="Deprotonation”, arrowhead=vee]; Base -> Enolate
[style=invis]; Enolate -> Cyclopropanone [label="Intramolecular Sn2", arrowhead=vee];
Cyclopropanone -> Attack [label="", arrowhead=vee]; Base -> Attack [style=invis]; Attack ->
Carbanion [label="Ring Opening", arrowhead=vee]; Carbanion -> Product [label="Protonation",
arrowhead=vee]; }
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Generalized mechanism of the Favorskii Rearrangement.

Analytical Characterization

Proper characterization is essential to confirm the identity and purity of 2-

Bromophenylacetone.

Spectroscopic Data

Technique

Characteristic Features

Source(s)

Infrared (IR) Spectroscopy

Strong C=0 stretch (~1720
cm~1), C-Br stretch (~600-700
cm~1), aromatic C-H and C=C

bands.

[2]

1H NMR Spectroscopy

Aromatic protons (multiplet,
~7.0-7.6 ppm), methylene
protons (-CHz-, singlet, ~4.0
ppm), methyl protons (-CHs,
singlet, ~2.2 ppm).

(Predicted)

13C NMR Spectroscopy

Carbonyl carbon (~200 ppm),
aromatic carbons (~125-140
ppm), methylene carbon (~45
ppm), methyl carbon (~30

ppm).

(Predicted)

Mass Spectrometry (MS)

Molecular ion peak (M*) at m/z

212/214 (characteristic isotopic

pattern for bromine),

fragmentation pattern showing

loss of Br, COCHs, and other

fragments.

[12]

Chromatographic Methods

e Gas Chromatography (GC): An effective method for assessing purity, with typical purities for

commercial grades being >98.0%.[13]
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e Thin Layer Chromatography (TLC): Useful for monitoring reaction progress during synthesis,
typically using a silica gel stationary phase and a mixture of hexane and ethyl acetate as the
mobile phase.

Safety, Handling, and Storage

As with all a-halo ketones, 2-Bromophenylacetone must be handled with appropriate care
due to its reactivity and potential hazards.

Hazard Identification

e GHS Hazard Statements: H302 (Harmful if swallowed), H412 (Harmful to aquatic life with
long lasting effects).[2] Some suppliers also list H315 (Causes skin irritation), H319 (Causes
serious eye irritation), and H335 (May cause respiratory irritation).[14]

» Signal Word: Warning[2][14]

» General Precaution: a-bromo ketones are often lachrymators and skin irritants.

Recommended Handling Procedures

o Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and
chemical-resistant gloves (e.g., nitrile).[15]

e Engineering Controls: All manipulations should be performed in a well-ventilated chemical
fume hood to avoid inhalation of vapors.[16][17]

» Handling: Avoid contact with skin, eyes, and clothing.[18] Wash hands thoroughly after
handling.

Storage and Disposal

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from
incompatible materials such as strong oxidizing agents and strong bases.[16][17][18]

» Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Halogenated organic waste should be collected in a designated, properly labeled container.
[15]
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Applications in Research and Drug Development

2-Bromophenylacetone serves as a valuable intermediate in the synthesis of more complex
molecules, particularly in the pharmaceutical sector. Its bifunctional nature (electrophilic carbon
and a carbonyl group) allows for the construction of diverse molecular scaffolds. While specific,
publicly detailed synthetic routes for commercial drugs often remain proprietary, its structural
motif is relevant to the synthesis of various classes of compounds, including substituted
cathinones and other psychoactive substance analogues for forensic and research purposes.
Its utility lies in its ability to participate in C-C and C-N bond-forming reactions, which are
fundamental steps in building the carbon skeletons of active pharmaceutical ingredients (APIs).
[19]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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